3-Bromo-1,1-diphenylacetone
Overview
Description
3-Bromo-1,1-diphenylacetone is an organic compound with the molecular formula C15H13BrO It is a brominated derivative of 1,1-diphenylacetone, characterized by the presence of a bromine atom attached to the alpha carbon of the acetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1-diphenylacetone typically involves the bromination of 1,1-diphenylacetone. One common method is as follows:
Bromination of 1,1-diphenylacetone: Dissolve 1,1-diphenylacetone in dry benzene and add bromine dropwise while stirring. .
Friedel-Crafts Alkylation: Another method involves the reaction of phenylacetone with bromine to form alpha-bromo-alpha-phenylacetone, followed by a Friedel-Crafts alkylation with anhydrous aluminum chloride in benzene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,1-diphenylacetone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,1-diphenyl-2-bromoethanol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
3-Bromo-1,1-diphenylacetone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-diphenylacetone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties .
Comparison with Similar Compounds
1,1-Diphenylacetone: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1,1,1-trifluoroacetone: Contains trifluoromethyl groups, leading to different chemical properties and reactivity.
Dibenzyl ketone: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: 3-Bromo-1,1-diphenylacetone is unique due to the presence of the bromine atom, which significantly influences its reactivity and potential applications. The bromine atom enhances its electrophilic nature, making it more reactive in substitution reactions compared to its non-brominated counterparts.
Biological Activity
3-Bromo-1,1-diphenylacetone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a bromo-substituted derivative of diphenylacetone. Its structure can be represented as follows:
This compound features a bromine atom attached to the acetone moiety, which may influence its reactivity and biological interactions.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The bromine substituent is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound has been observed to increase ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular proliferation and survival, contributing to its anticancer effects .
- Interaction with Cellular Receptors : The compound’s structure allows it to interact with various receptors, potentially modulating signaling pathways critical for cell growth and survival .
Research Findings and Case Studies
Several studies have documented the biological effects of this compound:
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibition of cell proliferation enzymes |
Case Study: Anticancer Activity
In a specific study involving human breast cancer cell lines, this compound was shown to significantly reduce cell viability. The mechanism was linked to increased levels of ROS and subsequent activation of the apoptotic pathway. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent against breast cancer .
Properties
IUPAC Name |
3-bromo-1,1-diphenylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUDDMSHZFPMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383280 | |
Record name | 3-bromo-1,1-diphenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33609-25-5 | |
Record name | 3-bromo-1,1-diphenylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.